molecular formula C16H15NaO7 B12428964 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt

Cat. No.: B12428964
M. Wt: 349.32 g/mol
InChI Key: NYYIXWAJCYTTOL-HSDKOQQFSA-M
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Preparation Methods

1-Naphthol is prepared by two main synthetic routes :

  • Nitration and Hydrogenation:
    • Naphthalene is nitrated to give 1-nitronaphthalene.
    • 1-nitronaphthalene is then hydrogenated to form 1-naphthylamine.
    • Finally, 1-naphthylamine undergoes hydrolysis to yield 1-naphthol.
    • The reactions can be summarized as follows: [ \text{C}_{10}\text{H}_8 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}_7\text{NO}_2 + \text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NO}_2 + 3\text{H}2 \rightarrow \text{C}{10}\text{H}_7\text{NH}_2 + 2\text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NH}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{OH} + \text{NH}_3 ]
  • Hydrogenation and Oxidation:
    • Naphthalene is hydrogenated to tetralin.
    • Tetralin is then oxidized to 1-tetralone.
    • 1-tetralone undergoes dehydrogenation to form 1-naphthol.

Chemical Reactions Analysis

1-Naphthol undergoes various types of chemical reactions :

  • Oxidation:
    • 1-Naphthol can be oxidized to form 1,4-naphthoquinone.
    • This reaction is often catalyzed by oxidizing agents such as potassium permanganate.
  • Reduction:
    • Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
  • Substitution:
    • The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.
    • Reduction of diazo derivatives gives 4-amino-1-naphthol.
  • Tautomerism:
    • 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.
    • This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.

Scientific Research Applications

1-Naphthol has a wide range of applications in scientific research :

  • Chemistry:
    • Used as a precursor in the manufacturing of various azo dyes.
    • Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.
  • Biology:
    • Acts as a biomarker in various biological studies.
    • Plays a role in the Sakaguchi test for detecting arginine in proteins.
  • Medicine:
    • Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.
    • Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.
  • Industry:
    • Utilized in the production of insecticides like carbaryl.
    • Serves as a component in multifunctional material systems due to its stability and reactivity.

Mechanism of Action

1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

1-Naphthol is often compared with its isomer, 2-naphthol :

  • 2-Naphthol:
    • Differs by the location of the hydroxyl group on the naphthalene ring.
    • More reactive than 1-naphthol.
    • Widely used as an intermediate for the production of dyes and other compounds.
  • Phenol:
    • Naphthols are naphthalene homologues of phenol.
    • Both exhibit phenolic properties but naphthols are more reactive.

1-Naphthol’s unique position of the hydroxyl group makes it particularly useful in specific chemical reactions and applications, distinguishing it from its isomer and other similar compounds.

Properties

Molecular Formula

C16H15NaO7

Molecular Weight

349.32 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D;

InChI Key

NYYIXWAJCYTTOL-HSDKOQQFSA-M

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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